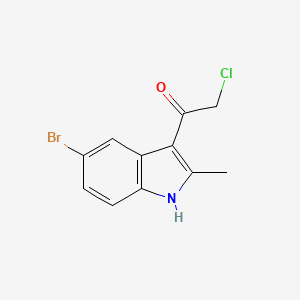

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Proteomics Research

“1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone” is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound, due to its specific molecular interactions, can be used to modify proteins or to act as a marker during protein isolation and analysis. It aids researchers in identifying protein expression in different cell types, understanding protein functions in biological processes, and discovering biomarkers for diseases .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its indole moiety is a common structure found in many natural products and drugs, making it a valuable precursor in drug design and discovery. It can be used to create novel compounds with potential therapeutic effects against a range of diseases .

Material Sciences

The compound’s unique chemical structure allows it to be used in material sciences, particularly in the development of organic semiconductors, which are essential for creating flexible electronic devices. Its ability to undergo polymerization makes it a candidate for creating new types of conductive materials .

Synthetic Organic Chemistry

“1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone” is significant in synthetic organic chemistry for constructing complex molecular architectures. It can participate in various chemical reactions, such as condensation or nucleophilic substitution, to yield a wide array of derivatives with diverse biological activities .

Bioconjugation Techniques

This compound can be used in bioconjugation techniques, which involve attaching a biomolecule to another molecule, which can be a drug, a dye, or a biomaterial. This process is crucial for developing targeted drug delivery systems, creating diagnostic tools, and engineering tissue scaffolds .

Neuropharmacology

Due to the presence of the indole structure, which is similar to the neurotransmitter serotonin, this compound has applications in neuropharmacology. It can be used to synthesize analogs that may interact with serotonin receptors, providing insights into the treatment of neurological disorders such as depression and anxiety .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO/c1-6-11(10(15)5-13)8-4-7(12)2-3-9(8)14-6/h2-4,14H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKKCSKGZHODTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)

![(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate](/img/structure/B2989710.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2989716.png)

![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)

![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2989721.png)

![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine](/img/structure/B2989723.png)